molecular formula C6H4BrNO3S B1606144 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one CAS No. 2160-55-6

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one

Cat. No.: B1606144
CAS No.: 2160-55-6
M. Wt: 250.07 g/mol
InChI Key: MSWCULJVEJDHGN-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is an organic compound featuring a bromine atom, a nitro group, and a thienyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-nitro-2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction with ethanoyl chloride. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products:

    Nucleophilic Substitution: Products include 1-(5-azido-4-nitro-2-thienyl)ethan-1-one or 1-(5-thiocyanato-4-nitro-2-thienyl)ethan-1-one.

    Reduction: The major product is 1-(5-amino-4-nitro-2-thienyl)ethan-1-one.

    Oxidation: Products include this compound sulfoxide or sulfone.

Scientific Research Applications

1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting bacterial infections or inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electron-withdrawing groups, which enhance charge transport properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.

Comparison with Similar Compounds

    1-(5-Chloro-4-nitro-2-thienyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-4-amino-2-thienyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.

    1-(5-Bromo-4-nitro-2-furyl)ethan-1-one: Similar structure but with a furan ring instead of a thienyl ring.

Uniqueness: 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one is unique due to the combination of bromine and nitro groups on a thienyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the design of advanced materials or targeted pharmaceuticals.

Properties

IUPAC Name

1-(5-bromo-4-nitrothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCULJVEJDHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337250
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-55-6
Record name 1-(5-Bromo-4-nitro-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-acetyl thiophene oxime (35.2 g) (0.16 mole) was dissolved in concentrated sulphuric acid (80 ml) at 5°-10° C. A mixture of fuming nitric acid (95-98%) (10.6 g) (0.16 mole) in concentrated sulphuric acid (10 ml) was added dropwise at less than 10° C. The temperature, after the addition, was allowed to rise to room temperature and the system stirred there for 60 minutes. Paraformaldehyde (2.0 g) was then added carefully and the mixture stirred at room temperature for 15 minutes. This was followed by the addition of a further amount (15.0 g) of paraformaldehyde at about 20°-26° C. Stirring was continued at this temperature for 2-3 hours further, and then the mixture was drowned into water, stirred for 30 minutes and filtered. The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water and dried. The yield was 35.3 g (88.25%).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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